molecular formula C12H17NO4 B14314458 Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate CAS No. 113719-45-2

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate

Katalognummer: B14314458
CAS-Nummer: 113719-45-2
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: PMYPMSLJDZUKEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate: is a chemical compound that features a morpholine ring attached to a cyclopentenone structure, with a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate typically involves the reaction of a cyclopentenone derivative with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopentenone structure may also play a role in binding to biological molecules, affecting their function and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate is unique due to the combination of the morpholine ring and the cyclopentenone structure, which imparts specific chemical and biological properties not found in simpler analogs .

Eigenschaften

CAS-Nummer

113719-45-2

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

methyl 2-(3-morpholin-4-yl-5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C12H17NO4/c1-16-12(15)7-9-6-10(8-11(9)14)13-2-4-17-5-3-13/h6,10H,2-5,7-8H2,1H3

InChI-Schlüssel

PMYPMSLJDZUKEU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC(CC1=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.